molecular formula C13H13N3O B1644137 N-(4-Amino-2-methylphenyl)isonicotinamide CAS No. 33974-32-2

N-(4-Amino-2-methylphenyl)isonicotinamide

Cat. No.: B1644137
CAS No.: 33974-32-2
M. Wt: 227.26 g/mol
InChI Key: OOVQOCISTLOJHL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)isonicotinamide is an aromatic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 . It is also known by other synonyms such as Naphthoic Acid Impurity 99 and 4-Pyridinecarboxamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an amide group, and an aromatic ring with an amino and a methyl group . The exact 3D structure is not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that its molecular weight is 227.26 g/mol . More specific properties like boiling point, density, and others are not provided.

Scientific Research Applications

Antimicrobial Activity

N-(4-Amino-2-methylphenyl)isonicotinamide and its derivatives have been studied for their antimicrobial properties. In particular, derivatives of isoniazid, including N-phenyl-1,2,3-triazole derivatives, have demonstrated significant activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting potential applications in treating mycobacterial infections (Boechat et al., 2011).

Synthesis of Pyranopyrazoles

Isonicotinic acid, closely related to this compound, has been used as a dual and biological organocatalyst in the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, highlighting its utility in organic synthesis (Zolfigol et al., 2013).

Modulation of Hemoglobin

2-(Aryloxy)-2-methylpropionic acids, structurally related to this compound, have been investigated for their ability to modulate the oxygen affinity of human hemoglobin. This research has implications for clinical areas requiring management of oxygen supply, such as ischemia and stroke (Randad et al., 1991).

Peroxisome Proliferation Biomarkers

N-methylnicotinamide (NMN), a metabolite related to this compound, has been studied as a potential biomarker for peroxisome proliferation. This has implications for understanding the relationship between the tryptophan–NAD+ pathway and peroxisome proliferator-activated receptor α (PPARα)-dependent pathways (Delaney et al., 2005).

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazol and cinchoninic acid derivatives, related to this compound, has shown inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine synthesis. This has implications for immunosuppressive therapies (Knecht & Löffler, 1998).

P2X7 Nucleotide Receptor Antagonism

Pyridine derivatives, structurally related to this compound, have been studied as antagonists of the P2X7 nucleotide receptor, indicating potential applications in immunology and inflammation research (Humphreys et al., 1998).

Fluorimetric Estimation

Studies have been conducted on the fluorimetric estimation of N1-methylnicotinamide, a metabolite of nicotinic acid, which is structurally related to this compound. This has implications for analytical chemistry and biochemistry (Carpenter & Kodicek, 1950).

Silver Complexes in Antibacterial Applications

Research on silver complexes with nicotinate-type ligands, structurally related to this compound, has shown potential for antibacterial activities against clinically isolated antibiotic-resistant pathogens (Abu-Youssef et al., 2007).

Future Directions

The future directions or potential applications of N-(4-Amino-2-methylphenyl)isonicotinamide are not specified in the search results. It is categorized under several chemical classes including ADC-linkers, Amino Acids, Amino Acid Derivatives, and others , suggesting potential uses in these areas.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQOCISTLOJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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